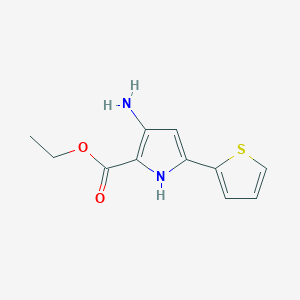
ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an amino group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 3-aminocrotonate with 2-thiophenecarboxaldehyde under acidic conditions. The reaction proceeds through a cyclization mechanism to form the pyrrole ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thienyl group can be reduced to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the thienyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate
- Ethyl 3-amino-5-(2-furyl)-1H-pyrrole-2-carboxylate
- Ethyl 3-amino-5-(2-pyridyl)-1H-pyrrole-2-carboxylate
Uniqueness
This compound is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This makes it particularly suitable for certain types of chemical reactions and biological interactions that similar compounds may not be able to achieve .
Biological Activity
Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with an amino group and a thienyl group, contributing to its unique chemical properties. The molecular formula is C9H10N2O2S with a molecular weight of approximately 198.25 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor functions through π-π interactions with aromatic amino acids in receptor binding sites.
- Antioxidant Activity : Pyrrole derivatives are often associated with antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce cytotoxicity in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potent antimicrobial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study on Anticancer Activity
In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 25 µM, indicating effective cytotoxicity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| PC-3 (Prostate Cancer) | 20 |
Properties
CAS No. |
237435-97-1 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl 3-amino-5-thiophen-2-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-11(14)10-7(12)6-8(13-10)9-4-3-5-16-9/h3-6,13H,2,12H2,1H3 |
InChI Key |
BLVGTMROQIMHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















